1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the class of azetidine carboxamides. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Investigated for its therapeutic potential due to its ability to interact with various biological targets.
Industry: Utilized in the production of materials for CO2 adsorption and chelation.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar in structure but differ in the size of the ring.
Other Azetidines: Compounds like 1-arenesulfonylazetidines and 3-arylazetidines.
Uniqueness
1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWXZMMRKVFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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